molecular formula C14H11BrO2 B13962304 4-Bromo-2-phenylbenzoic acid methyl ester

4-Bromo-2-phenylbenzoic acid methyl ester

Cat. No.: B13962304
M. Wt: 291.14 g/mol
InChI Key: SYZVYERLLBHDNR-UHFFFAOYSA-N
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Description

5-Bromobiphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings and a carboxylic acid methyl ester group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobiphenyl-2-carboxylic acid methyl ester typically involves the bromination of biphenyl-2-carboxylic acid methyl ester. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of 5-Bromobiphenyl-2-carboxylic acid methyl ester may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromobiphenyl-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Products like 5-aminobiphenyl-2-carboxylic acid methyl ester.

    Reduction: 5-Bromobiphenyl-2-carbinol.

    Oxidation: 5-Bromobiphenyl-2-carboxylic acid.

Scientific Research Applications

5-Bromobiphenyl-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobiphenyl-2-carboxylic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobiphenyl-2-carboxylic acid methyl ester
  • 5-Chlorobiphenyl-2-carboxylic acid methyl ester
  • 5-Bromobiphenyl-4-carboxylic acid methyl ester

Uniqueness

5-Bromobiphenyl-2-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom and the carboxylic acid methyl ester group. This unique structure can lead to different reactivity and properties compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the ester group can affect its solubility and reactivity in different chemical environments .

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

methyl 4-bromo-2-phenylbenzoate

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

SYZVYERLLBHDNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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